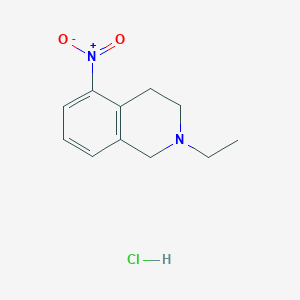
2-Ethyl-5-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-5-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound belonging to the class of tetrahydroisoquinolines Tetrahydroisoquinolines are significant due to their presence in various natural products and therapeutic lead compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the functionalization of the tetrahydroisoquinoline core. One common method is the transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategy. This involves the direct coupling of the C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles in the presence of cooxidants like hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of multicomponent reactions (MCRs) is a powerful strategy in organic synthesis for generating molecular diversity and complexity. MCRs improve atom economy, selectivity, and yield of the product, making them suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-5-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as zinc in acetic acid.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), tert-butyl hydroperoxide (TBHP).
Reduction: Zinc (Zn) in acetic acid (AcOH).
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce amines.
Aplicaciones Científicas De Investigación
2-Ethyl-5-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Ethyl-5-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to modulate various biological pathways, including those involved in inflammation and microbial activity . The exact molecular targets are still under investigation, but it is known to interact with enzymes and receptors involved in these pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar core structure.
N-Benzyl-1,2,3,4-tetrahydroisoquinoline: Known for its antineuroinflammatory properties.
2-Azapodophyllotoxin: A derivative with significant biological activity.
Uniqueness
2-Ethyl-5-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the nitro group, in particular, enhances its potential for various chemical reactions and biological activities.
Propiedades
Fórmula molecular |
C11H15ClN2O2 |
|---|---|
Peso molecular |
242.70 g/mol |
Nombre IUPAC |
2-ethyl-5-nitro-3,4-dihydro-1H-isoquinoline;hydrochloride |
InChI |
InChI=1S/C11H14N2O2.ClH/c1-2-12-7-6-10-9(8-12)4-3-5-11(10)13(14)15;/h3-5H,2,6-8H2,1H3;1H |
Clave InChI |
IIDHDEMIZDOCQM-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCC2=C(C1)C=CC=C2[N+](=O)[O-].Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-(3-{[(benzyloxy)carbonyl]amino}phenyl)propanoate](/img/structure/B14006282.png)
![3-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-2-(2-hydroxyphenyl)-1,3-thiazolidin-4-one](/img/structure/B14006285.png)
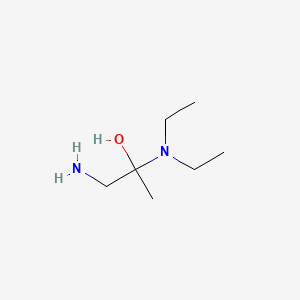
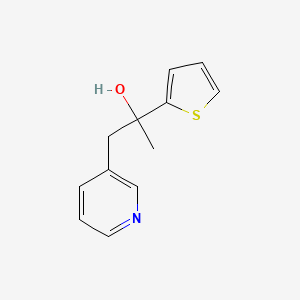

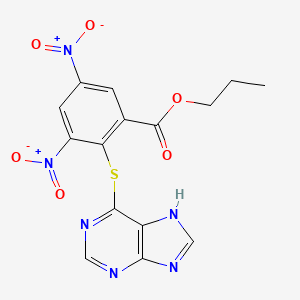
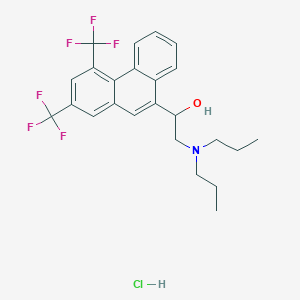
![[1-(4-fluorophenyl)-1-phenylprop-2-ynyl] N,N-dimethylcarbamate](/img/structure/B14006313.png)
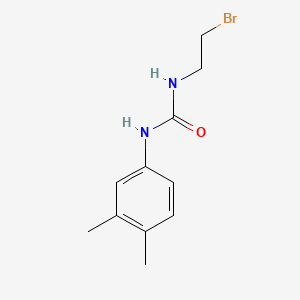


![[(2-Ethoxyethyl)sulfanyl]benzene](/img/structure/B14006325.png)
![[2-(4-Methylphenyl)sulfonyloxyphenyl] 4-methylbenzenesulfonate](/img/structure/B14006331.png)

